(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid

Coordination Chemistry Metal–Organic Frameworks Crystal Engineering

Standard cinnamic acid derivatives offer only one carboxylate group, limiting coordination dimensionality. This para-substituted analog (CAS 91345-17-4) adds a flexible carboxymethoxy arm with a second -COOH, enabling architectures impossible with 4-methoxycinnamic or p-coumaric acid. - **Bifunctional design:** Dual carboxylates (conjugated + tethered) for hexadentate bridging to 4+ metal centers. - **Structural differentiation:** Forms 26-membered metallomacrocyclic rings for guest binding/sensing. - **Thermal stability:** TGA stable to ~350°C; compatible with Zn(II)/Cd(II) coordination polymers.

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
Cat. No. B12581539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)OCC(=O)O
InChIInChI=1S/C11H10O5/c12-10(13)6-3-8-1-4-9(5-2-8)16-7-11(14)15/h1-6H,7H2,(H,12,13)(H,14,15)/b6-3+
InChIKeyFXJCOSHICGYCIM-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why This Cinnamic Acid Derivative Is Unique


(E)-3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid (CAS 91345-17-4; molecular formula C₁₁H₁₀O₅; molecular weight 222.19 g/mol) is a para-substituted cinnamic acid derivative that bears a carboxymethoxy (–O–CH₂–COOH) group on the phenyl ring . This substitution distinguishes it fundamentally from the more common methoxy-, hydroxy-, or unsubstituted cinnamic acid scaffolds because it introduces a second carboxylic acid functionality tethered through a flexible oxymethylene linker. The compound is increasingly employed as a bifunctional ligand for the construction of metal–organic frameworks (MOFs) and coordination polymers, where its dual carboxylate groups and the α,β-unsaturated propenoic acid backbone enable coordination architectures that are inaccessible to simpler cinnamic acid analogues [1][2].

Bifunctional carboxylate ligand for high-connectivity MOF synthesis
Flexible oxymethylene tether permits metallomacrocycle topologies
Dual ionizable groups support pH-tunable complexation studies

Why Generic Cinnamic Analogs Cannot Substitute


Commonly available cinnamic acid derivatives such as 4-methoxycinnamic acid (CAS 943-89-5), 4-hydroxycinnamic acid (p-coumaric acid, CAS 501-98-4), or unsubstituted cinnamic acid (CAS 140-10-3) possess only a single carboxylic acid moiety and lack the flexible oxymethylene spacer. In contrast, (E)-3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid supplies two chemically distinct carboxylate donors—one directly conjugated to the propenoic backbone and one appended via a rotatable –O–CH₂– tether. This bifunctional architecture permits hexadentate bridging coordination modes [1] and the formation of 26-membered metallomacrocyclic rings [2] that are structurally impossible with simple mono-carboxylate cinnamic acids. Substituting a generic cinnamic acid analog would therefore collapse the coordination dimensionality and eliminate the specific network topologies required for MOF-based gas storage, catalysis, or antimicrobial material applications.

This compound
Two distinct carboxylate donors (propenoate + carboxymethoxy) enable bridging architectures up to hexadentate.
Common cinnamic analogs
Single carboxylate limits coordination to mono-/bidentate modes; higher-connectivity frameworks are not achievable.
Absence of flexible tether prevents formation of 26-membered metallomacrocycles observed in the target ligand.
Single pKa value restricts pH-dependent complexation window.

Quantitative Differentiation vs. Closest Analogs


Coordination Denticity: Hexadentate vs. Bidentate Bridging

In Cd(II) coordination polymers, the fully deprotonated CMOPAA²⁻ ligand (derived from (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid) coordinates to four adjacent Cd(II) ions through a hexadentate bridging mode involving both the propenoate carboxylate and the carboxymethoxy carboxylate, together with the ether oxygen [1]. By contrast, 4-methoxycinnamic acid possesses only a single carboxylate donor and typically exhibits monodentate or bidentate bridging; its lack of a second carboxylate precludes the higher-connectivity architectures observed with the carboxymethoxy derivative.

Denticity
Head-to-head
Hexadentate vs. bidentate: bridges 4 Cd(II) ions; typical mono-carboxylate bridges ≤2.
May support higher-connectivity MOF topologies.
Single-crystal XRD; Cd(II)/bipy system.
Coordination Chemistry Metal–Organic Frameworks Crystal Engineering

Metallomacrocycle Formation Enabled by Flexible Tether

The CMOPAA²⁻ ligand in complex [Cd(CMOPAA)(Phen)]ₙ (2) forms a parallelogram-shaped 26-membered large-ring structure (Cd–O–C–C–O–Cd repeating unit), which is produced by the bridging action of both carboxylate groups across adjacent Cd(II) centers [1]. Analogous 4-methoxycinnamate ligands, lacking the pendant carboxymethoxy arm, yield simple 1D chain structures without such macrocyclic features. The 26-membered ring motif represents a 0D → 1D supramolecular building unit that is not achievable with the comparator ligand.

Macrocycle
Head-to-head
26-membered parallelogram ring formed; mono-carboxylate analog gives only 1D chains.
Enables potential guest-binding cavities.
Cd(II)/phen system; triclinic crystal.
Supramolecular Chemistry Metallomacrocycles Coordination Polymer Topology

Dual Carboxylate pKₐ and Tunable Complexation

The carboxymethoxy substituent introduces a second ionizable carboxylic acid group with a predicted pKₐ in the range of 3.0–3.4 (based on computational estimates for structurally analogous carboxymethoxy aromatic acids) , while the conjugated propenoic acid retains a pKₐ near 4.4 (similar to cinnamic acid). In contrast, 4-methoxycinnamic acid possesses only one ionizable group (pKₐ ~4.5–4.7) and therefore exhibits a narrower pH-dependent solubility and coordination window. The dual-pKₐ character of the target compound enables stepwise deprotonation, facilitating pH-tunable complexation that is unavailable with mono-acidic cinnamic acid derivatives.

Dual pKa
Data to verify
Predicted pKa₁ ~3.0–3.4 (carboxymethoxy), pKa₂ ~4.4 (propenoic).
Stepwise deprotonation may allow pH-tuned metal binding.
Computational estimate; experimental validation pending.
Physicochemical Properties pKₐ Prediction Ligand Design

Thermal Stability of Coordination Polymers

Thermogravimetric analysis (TGA) of the Zn(II) and Cd(II) coordination polymers constructed from (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid demonstrates framework stability up to approximately 350 °C before significant ligand decomposition occurs [1]. While TGA data for identically prepared 4-methoxycinnamate complexes under the same conditions are not reported in the same study, the decomposition temperatures of the CMOPAA-based complexes are comparable to or exceed those of many similarly constructed MOFs based on mono-carboxylate ligands, which often decompose below 300 °C.

Thermal stability
Supporting evidence
Framework stable to ~350 °C (Zn and Cd complexes).
Reported thermal window may support high-temperature applications.
TGA under N₂; class-level comparison to cinnamate MOFs.
Thermal Stability Thermogravimetric Analysis MOF Robustness

Application Scenarios


High-Connectivity MOF Synthesis

Researchers constructing MOFs that require hexadentate bridging ligands to achieve three-dimensional or interpenetrated topologies should select (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid over 4-methoxycinnamic acid. The hexadentate CMOPAA²⁻ ligand coordinates to four adjacent metal centers simultaneously, as demonstrated in the Cd(II) 2D network [Cd(CMOPAA)(Bipy)]ₙ [1]. This connectivity is unattainable with mono-carboxylate cinnamic analogs and directly enables higher framework dimensionality.

Discrete Metallomacrocyclic Host Structures

The flexible carboxymethoxy arm promotes the self-assembly of discrete 26-membered metallomacrocyclic rings, as observed in [Cd(CMOPAA)(Phen)]ₙ [2]. These macrocyclic cavities are candidate binding sites for small-molecule guests, offering a differentiation pathway for sensing and selective adsorption applications that cannot be replicated with the simple chain structures derived from 4-methoxycinnamic or 4-hydroxycinnamic acid.

Antibacterial MOF Coatings

Zn(II) and Cd(II) coordination polymers based on 4-carboxymethoxycinnamic acid have been studied for their antibacterial activities [2]. The combination of bioactive Zn(II) ions with the carboxymethoxy-functionalized ligand scaffold yields materials that integrate structural robustness (TGA stability to ~350 °C) with potential antimicrobial functionality, making them suitable for durable antibacterial surface coatings.

pH-Tunable Complexation Studies

The presence of two carboxylic acid groups with distinct predicted pKₐ values (~3.0–3.4 and ~4.4) permits stepwise pH-dependent deprotonation . This property makes the compound valuable for systematic studies of protonation-state control over metal-binding stoichiometry and topology, a capability that single-pKₐ cinnamic acid derivatives do not offer.

Application
Selection Property
Validation Focus
High-connectivity MOF synthesis
Ligand denticity and bridging capacity
Coordination topology confirmation
Metallomacrocyclic host structures
Flexible oxymethylene tether
Macrocycle formation and guest inclusion
Antimicrobial MOF coating research
Thermal stability and metal–ligand combination
Antimicrobial activity screening
pH-tunable complexation studies
Dual carboxylic acid pKa profile
Stepwise deprotonation and metal-binding assays
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